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Compound of Interest

Compound Name: p-Nitrophenyl vinyl carbonate

CAS No.: 227466-75-3

Cat. No.: B8584724

Get Quote

Current Status: Operational Topic: Optimization of Coupling Conditions for p-Nitrophenyl Vinyl
Carbonate Ticket ID: OPT-pNPVC-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism
p-Nitrophenyl vinyl carbonate (pNPVC) is a specialized heterobifunctional reagent used to

introduce a polymerizable vinyl group onto nucleophiles (amines or alcohols). It functions via a

nucleophilic substitution mechanism where the p-nitrophenol (pNP) moiety acts as a leaving

group.

Why this matters: Unlike simple acid chlorides, pNPVC provides a "self-indicating" reaction

monitoring system. As the coupling proceeds, the release of p-nitrophenol generates a distinct

yellow color (in basic conditions,

nm), allowing for visual or spectrophotometric confirmation of reaction progress.

The Reaction Pathway (Visualized)
The following diagram illustrates the primary coupling pathway versus the competing hydrolysis

pathway. Understanding this competition is critical for yield optimization.
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Caption: Figure 1. Kinetic competition between nucleophilic attack (green path) and hydrolysis

(red path).

Optimization Matrix: Critical Parameters
Use this table to select conditions based on your specific substrate constraints.
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Parameter Recommended Range
Scientific Rationale
(Causality)

Solvent
DCM, DMF, DMSO

(Anhydrous)

Hydrolysis Prevention: pNPVC

is moisture-sensitive.

Anhydrous organic solvents

prevent the "Dead End"

pathway shown in Fig 1.

pH / Base pH 8.0 – 9.5 (Equiv.)

Nucleophilicity: The amine

must be deprotonated to

attack. However, pH > 10

accelerates hydrolysis of the

ester bond faster than the

coupling rate.

Temperature
0°C

RT

Stability: Start at 0°C to control

the exotherm and prevent vinyl

polymerization. Warm to RT to

drive completion.

Stoichiometry 1.1 – 1.5 eq. pNPVC

Driving Force: A slight excess

accounts for minor hydrolysis

and drives the equilibrium

forward.

Inhibitors MEHQ / BHT (Optional)

Radical Scavenging: If heating

>40°C is required, add radical

inhibitors to prevent the vinyl

group from polymerizing

prematurely.

Standard Operating Procedures (SOPs)
Protocol A: Organic Phase Coupling (Recommended for
Small Molecules)
Best for hydrophobic amines and maximum yield.
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Preparation: Dissolve 1.0 equivalent of the amine in anhydrous Dichloromethane (DCM) or

DMF.

Base Addition: Add 1.2 – 2.0 equivalents of Triethylamine (TEA) or DIPEA.

Note: If your amine is a salt (e.g., HCl salt), add an extra equivalent of base to neutralize

it.

Activation: Cool the solution to 0°C on an ice bath.

Coupling: Add 1.1 equivalents of pNPVC (dissolved in a minimum volume of DCM) dropwise.

Monitoring:

The solution should turn yellow (release of p-nitrophenol).

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

Self-Validation: If the solution remains colorless, the reaction has not started (check Base).

If it turns bright yellow instantly but yield is low, water was present.

Workup:

Dilute with DCM.

Critical Step: Wash with 1M HCl or 5% Citric Acid. This protonates the p-nitrophenol

(turning it colorless and water-soluble) and removes unreacted amine.

Wash with Brine, dry over

, and concentrate.

Protocol B: Aqueous/Organic Biphasic (Recommended
for Proteins/Polymers)
Best for water-soluble biomolecules that cannot tolerate organic solvents.

Buffer: Dissolve protein/polymer in 0.1M Phosphate or Borate buffer (pH 8.0 – 8.5).
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Warning: Do not use Tris buffer (contains primary amines that will react with pNPVC).

Reagent Addition: Dissolve pNPVC in a water-miscible solvent (DMF or DMSO).

Coupling: Add the pNPVC solution to the stirring protein solution (keep organic % < 20% to

avoid protein denaturation).

Incubation: React for 1–2 hours at 4°C or RT.

Purification: Remove small molecule byproducts (p-nitrophenol) via dialysis or desalting

columns.

Troubleshooting Hub
Symptom: Low Conjugation Efficiency

Potential Cause Diagnostic Check Corrective Action

Hydrolysis

Did the solution turn yellow

immediately upon adding

pNPVC before the amine had

time to react?

Dry your solvents.[1] Use

Protocol A (Anhydrous) if

possible. Add pNPVC slowly.

Protonated Amine

Is the reaction pH < 8.0? Or

did you use an amine-HCl salt

without extra base?

Check pH. Ensure you added

enough base (TEA/DIPEA) to

neutralize the salt and act as a

catalyst.

Steric Hindrance
Is the amine secondary or

tertiary?

Increase temperature to 30-

40°C. Switch solvent to a more

polar aprotic solvent like

DMSO to increase rate.

Symptom: Product Polymerization (Insoluble Gel)
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Potential Cause Diagnostic Check Corrective Action

Radical Initiation
Was the reaction exposed to

bright light or heat?

Perform reaction in the dark

(wrap flask in foil). Add 50-100

ppm MEHQ inhibitor.

Crosslinking
Does your molecule have

multiple amines?

If the target has >1 amine,

pNPVC can crosslink them.

Use a large excess of pNPVC

to ensure all amines are

functionalized individually, or

dilute the reaction significantly.

Symptom: Persistent Yellow Impurity
Potential Cause Diagnostic Check Corrective Action

Trapped p-Nitrophenol

Does the product remain

yellow even after solvent

evaporation?

p-Nitrophenol is difficult to

remove. Wash with basic water

(pH 10) to keep pNP as the

phenolate (water soluble), then

extract your product into

organic phase. Or use

extensive dialysis for polymers.

Frequently Asked Questions (FAQs)
Q: Can I use Tris or Glycine buffers for Protocol B? A:Absolutely not. Tris and Glycine contain

primary amines. They will compete with your target molecule for the pNPVC, consuming the

reagent and creating unwanted byproducts. Use Phosphate, Borate, or HEPES buffers.

Q: How do I store pNPVC? A: Store at -20°C under argon/nitrogen. It is sensitive to moisture. If

the solid powder is yellow, it has already partially hydrolyzed. It should be an off-white/pale

beige solid.

Q: Why is my yield lower than when I use N-Hydroxysuccinimide (NHS) esters? A: pNPVC is

generally less reactive than NHS esters but more stable in aqueous solution. If yield is critical

and hydrolysis is the main issue, increase the molar excess of pNPVC to 2-5 equivalents.
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Q: Can I use this reagent to make a Vinyl Carbonate instead of a Carbamate? A: Yes. If you

react pNPVC with an alcohol (instead of an amine), you will form a vinyl carbonate linkage.

This requires stronger activation (e.g., using DMAP as a catalyst) because alcohols are weaker

nucleophiles than amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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